eIF4A3-IN-16
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Overview
Description
Eukaryotic Initiation Factor 4A3 Inhibitor 16 (eIF4A3-IN-16) is a small molecule inhibitor specifically designed to target eukaryotic initiation factor 4A3, a core component of the exon junction complex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eukaryotic initiation factor 4A3 inhibitor 16 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates.
Industrial Production Methods
Industrial production of eukaryotic initiation factor 4A3 inhibitor 16 involves scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Eukaryotic initiation factor 4A3 inhibitor 16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Eukaryotic initiation factor 4A3 inhibitor 16 has a wide range of scientific research applications, including:
Mechanism of Action
Eukaryotic initiation factor 4A3 inhibitor 16 exerts its effects by binding to eukaryotic initiation factor 4A3, a core component of the exon junction complex. This binding disrupts the normal function of the exon junction complex, leading to altered mRNA splicing, reduced nonsense-mediated mRNA decay, and changes in gene expression. The compound’s mechanism of action involves the inhibition of eukaryotic initiation factor 4A3’s ATPase and RNA helicase activities, which are essential for its role in RNA metabolism .
Comparison with Similar Compounds
Similar Compounds
Eukaryotic Initiation Factor 4A1 Inhibitors: These compounds target eukaryotic initiation factor 4A1, another member of the eukaryotic initiation factor 4A family, and have similar effects on translation initiation and gene expression.
Eukaryotic Initiation Factor 4A2 Inhibitors: These inhibitors target eukaryotic initiation factor 4A2 and share similar mechanisms of action with eukaryotic initiation factor 4A3 inhibitors.
Uniqueness
Eukaryotic initiation factor 4A3 inhibitor 16 is unique in its specific targeting of eukaryotic initiation factor 4A3, which is distinct from eukaryotic initiation factor 4A1 and eukaryotic initiation factor 4A2 in its role within the exon junction complex. This specificity allows for more precise modulation of gene expression and mRNA splicing, making it a valuable tool in both basic research and therapeutic development .
Properties
Molecular Formula |
C29H28O8 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-6-acetyl-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C29H28O8/c1-16(30)18-14-21(35-3)25-22(15-18)37-29(19-10-12-20(34-2)13-11-19)24(17-8-6-5-7-9-17)23(27(32)36-4)26(31)28(25,29)33/h5-15,23-24,26,31,33H,1-4H3/t23-,24-,26-,28+,29+/m1/s1 |
InChI Key |
JMTJQGAMQVTDMS-IDAMAFBJSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O |
Origin of Product |
United States |
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